molecular formula C23H24N4O5 B12165345 methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12165345
M. Wt: 436.5 g/mol
InChI Key: ONPHLACNVWZLGT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzoate ester with an imidazo[4,5-c]pyridine core, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-c]pyridine core, which can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. The 2,3-dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the benzoate ester. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be valuable in the treatment of various diseases.

Industry

In industry, this compound might find applications in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazo[4,5-c]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate: This compound itself.

    2,3-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Imidazo[4,5-c]pyridine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[[4-(2,3-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-18-10-6-8-15(21(18)31-2)20-19-17(24-13-25-19)11-12-27(20)23(29)26-16-9-5-4-7-14(16)22(28)32-3/h4-10,13,20H,11-12H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

ONPHLACNVWZLGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

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